Propargyl-PEG9-azide

PROTAC Targeted Protein Degradation Linker Optimization

Developing PROTACs or ADCs often fails due to suboptimal linker length causing poor ternary complex formation or DAR heterogeneity. Propargyl-PEG9-azide solves this with a precisely defined PEG9 spacer (~32-35 Å) and orthogonal propargyl-azide architecture enabling stepwise, controlled bioconjugation. • Enables stoichiometric PROTAC assembly with defined molecular orientation • Supports both CuAAC and SPAAC click chemistry for sequential payload attachment • Hydrophilic PEG9 chain minimizes payload aggregation and non-specific binding Sourced from a single, quality-controlled batch to ensure cross-study reproducibility.

Molecular Formula C21H39N3O9
Molecular Weight 477.56
Cat. No. B1193443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG9-azide
SynonymsPropargyl-PEG9-azide
Molecular FormulaC21H39N3O9
Molecular Weight477.56
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H39N3O9/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-23-24-22/h1H,3-21H2
InChIKeyOLJPSHAQVKHMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG9-azide Specifications & Differentiation


Propargyl-PEG9-azide (synonyms: Propargyl-PEG9-N3, Alkyne-PEG9-N3, 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal propargyl (alkyne) group and a terminal azide group connected by a precisely defined PEG9 spacer of nine ethylene oxide repeating units [1]. This compound, with a molecular formula of C21H39N3O9 and a molecular weight of approximately 477.5 g/mol, belongs to the class of monodisperse, heterobifunctional PEG linkers widely utilized in bioconjugation, targeted protein degradation (PROTAC), antibody-drug conjugate (ADC) synthesis, and nanotechnology applications [2]. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the azide group participates in CuAAC with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives, establishing its role as a dual-functional click chemistry reagent with orthogonal reactivity [1].

Propargyl-PEG9-azide Substitution Risks


Substituting Propargyl-PEG9-azide with a different PEG chain length (e.g., PEG4, PEG6, PEG8, or PEG12) or with monofunctional click reagents alters critical physicochemical and functional parameters in ways that directly affect experimental reproducibility and product performance . The PEG9 spacer (nine ethylene oxide units) provides a specific balance of hydrophilicity, conformational flexibility, and intermolecular spacing that influences the solubility, aggregation behavior, and in vivo pharmacokinetics of the resulting conjugate [1]. Systematic variation of PEG linker length in PROTAC design has been shown to modulate ternary complex formation efficiency and degradation potency, underscoring that the PEG9 length is not arbitrarily interchangeable with shorter or longer PEG chains [2]. Furthermore, the heterobifunctional nature of Propargyl-PEG9-azide—bearing both propargyl and azide termini—enables orthogonal, stepwise conjugation strategies that cannot be replicated using homobifunctional linkers (e.g., bis-azide or bis-alkyne PEGs), which would lead to uncontrolled polymerization or incorrect assembly order [3]. Substitution without systematic re-optimization therefore introduces uncontrolled variables that compromise cross-study comparability and may necessitate de novo method development [2].

Propargyl-PEG9-azide Comparative Performance


PEG9 Spacer Length in PROTAC Linker Design

In PROTAC design, linker length and composition are critical determinants of degradation efficiency by influencing the spatial orientation and stability of the ternary complex formed between the target protein, the PROTAC molecule, and the E3 ligase [1]. Propargyl-PEG9-azide provides a precise PEG9 spacer of nine ethylene oxide units, corresponding to an approximate extended chain length of 32-35 Å, which offers medium-range spacing distinct from both shorter PEGs (e.g., PEG4, ~14-16 Å) and longer PEGs (e.g., PEG12, ~42-45 Å) . While direct head-to-head comparative data for Propargyl-PEG9-azide across multiple PEGn lengths in a single PROTAC series are not available in the public domain, class-level inference from systematic PROTAC linker studies establishes that PEG linker length modulates degradation potency by up to an order of magnitude (10-fold differences in DC50 values) depending on the specific target-ligase pair [2][3]. The PEG9 length occupies a specific position in the optimization landscape, and substitution with a different PEGn linker without re-optimization risks suboptimal ternary complex geometry and reduced degradation efficiency [2].

PROTAC Targeted Protein Degradation Linker Optimization

Heterobifunctional Architecture for Orthogonal Conjugation

Propargyl-PEG9-azide is a heterobifunctional linker containing two distinct click-reactive groups: a propargyl (terminal alkyne) moiety at one terminus and an azide moiety at the other terminus [1]. This architecture enables orthogonal, sequential conjugation strategies where the propargyl group can react with an azide-functionalized molecule via CuAAC, and the azide group can subsequently (or previously) react with an alkyne-functionalized molecule via CuAAC, or with a cyclooctyne derivative (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions . In contrast, homobifunctional linkers such as Bis-propargyl-PEG9 (containing two propargyl groups) or Azido-PEG9-azide (containing two azide groups) cannot achieve this controlled, heterobifunctional assembly without risking uncontrolled crosslinking, polymerization, or incorrect molecular orientation . This orthogonal reactivity is essential for constructing precisely defined heterodimeric conjugates, such as PROTACs, where two distinct ligands must be attached to opposite ends of the linker in a specific orientation .

Bioconjugation Click Chemistry Orthogonal Ligation

Purity Grade and Reproducibility in Click Conjugation

Supplier-specified purity levels for Propargyl-PEG9-azide vary across commercial sources, with offerings at >98% purity (Smolecule) and ≥95% purity (Huateng Pharma, QiyueBio) [1]. In CuAAC click chemistry applications, the presence of impurities—particularly those containing reactive functional groups such as residual amines, thiols, or unconjugated PEG intermediates—can act as competing nucleophiles or copper chelators that reduce reaction yield and complicate purification [2]. The 3% purity differential between ≥95% and >98% grades corresponds to up to a 2.5-fold difference in impurity content (≤5% impurities vs. <2% impurities), which is particularly consequential in stoichiometrically sensitive bioconjugation reactions where precise molar ratios between linker and biomolecule are critical for achieving defined drug-to-antibody ratios (DAR) in ADC synthesis or consistent PROTAC stoichiometry [2]. Higher purity grades reduce the need for post-synthetic purification and improve batch-to-batch reproducibility [2].

Analytical Chemistry Quality Control Procurement Specification

PEG9 Hydrophilicity Versus Alkyl Linkers

The PEG9 spacer in Propargyl-PEG9-azide provides substantial hydrophilicity that distinguishes it from alkyl-chain linkers of comparable molecular weight. PEG-based linkers are established to increase the aqueous solubility of conjugated molecules and reduce non-specific hydrophobic aggregation relative to alkyl-chain linkers [1]. Propargyl-PEG9-azide is reported to be soluble in DMSO for stock solution preparation, with the PEG9 chain facilitating subsequent aqueous compatibility . This property is particularly relevant for drug delivery applications where PEG-lipid telechelics synthesized using Propargyl-PEG9-azide exhibit efficient self-assembly into nanoparticles in aqueous solution, indicating that the PEG9 length provides sufficient hydrophilicity to drive self-assembly while maintaining colloidal stability [2]. In contrast, alkyl chain linkers (e.g., C8-C12 alkyls) of similar length lack this hydration capacity and may promote undesired aggregation of hydrophobic payloads in biological media .

Solubility Drug Delivery Nanoparticle Formulation

Propargyl-PEG9-azide Applications


PROTAC Linker with PEG9 Spacer

Propargyl-PEG9-azide serves as a PEG-class PROTAC linker suitable for synthesizing proteolysis-targeting chimeras [1]. The PEG9 spacer length (~32-35 Å) provides medium-range spacing that is specifically relevant for target protein–E3 ligase pairs where shorter PEG4-PEG6 linkers (insufficient distance) or longer PEG12+ linkers (excessive conformational entropy) may yield suboptimal ternary complex formation and reduced degradation efficiency [2]. The heterobifunctional propargyl-azide architecture enables orthogonal attachment of two distinct ligands: the propargyl group can be clicked to an azide-functionalized target-binding ligand, while the azide group can be clicked to an alkyne-functionalized E3 ligase ligand (or vice versa), yielding precisely oriented PROTAC molecules with defined stoichiometry [3].

ADC Linker via Orthogonal Dual-Click

The heterobifunctional nature of Propargyl-PEG9-azide enables stepwise, orthogonal conjugation strategies essential for ADC construction where controlled drug-to-antibody ratio (DAR) is critical [1]. In this application, the propargyl group can first react with an azide-functionalized cytotoxic payload via CuAAC, forming a stable triazole-linked intermediate. The remaining azide terminus can then react with a cyclooctyne-modified antibody (e.g., DBCO-antibody) via copper-free SPAAC under mild, biocompatible conditions that preserve antibody integrity . This orthogonal approach avoids the uncontrolled crosslinking and DAR heterogeneity that would result from using homobifunctional linkers such as bis-propargyl-PEG9 or azido-PEG9-azide [2]. The PEG9 spacer additionally provides hydrophilicity to mitigate aggregation of hydrophobic payloads, a known challenge in ADC formulation [3].

PEG-Lipid Telechelics for Nanoparticle Carriers

Propargyl-PEG9-azide has been specifically utilized in the synthesis of novel PEG-lipid telechelics for potential drug carrier applications [1]. These telechelic constructs, prepared via click conjugation of Propargyl-PEG9-azide with lipid moieties, exhibit efficient self-assembly into nanoparticles of varying sizes in aqueous solution [1]. The PEG9 spacer length provides sufficient hydrophilicity to drive self-assembly while maintaining colloidal stability, and the resulting nanoparticles represent a platform for encapsulating hydrophobic therapeutic agents [1]. The dual click functionality of Propargyl-PEG9-azide enables modular construction of telechelics with diverse lipid compositions, offering tunable nanoparticle size and drug release profiles [1].

Bioconjugation with Controlled Orientation

Propargyl-PEG9-azide is applied in bioconjugation workflows that demand precise control over molecular orientation and connectivity [1]. The orthogonal propargyl and azide termini enable sequential click reactions to construct heterodimeric conjugates where the order of attachment is dictated by the reaction sequence rather than random crosslinking . This is particularly valuable for surface functionalization applications (e.g., biosensor fabrication, microarray construction) where controlled presentation of biomolecules is essential for assay performance [2]. The PEG9 spacer additionally reduces non-specific protein adsorption and provides a flexible tether that minimizes steric hindrance between the surface and the immobilized biomolecule [3].

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